Methyl 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate
CAS No.: 1823791-60-1
Cat. No.: VC3128955
Molecular Formula: C9H11F3N2O2
Molecular Weight: 236.19 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 1823791-60-1 |
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Molecular Formula | C9H11F3N2O2 |
Molecular Weight | 236.19 g/mol |
IUPAC Name | methyl 2-[5-ethyl-3-(trifluoromethyl)pyrazol-1-yl]acetate |
Standard InChI | InChI=1S/C9H11F3N2O2/c1-3-6-4-7(9(10,11)12)13-14(6)5-8(15)16-2/h4H,3,5H2,1-2H3 |
Standard InChI Key | JPXCMBLAMDGQNR-UHFFFAOYSA-N |
SMILES | CCC1=CC(=NN1CC(=O)OC)C(F)(F)F |
Canonical SMILES | CCC1=CC(=NN1CC(=O)OC)C(F)(F)F |
Introduction
Chemical Structure and Properties
Structural Features
The molecular formula of this compound is C₉H₁₁F₃N₂O₂, with a calculated molecular weight of approximately 252.19 g/mol. The structural arrangement of these atoms creates a molecule with unique chemical and physical properties that distinguish it from other pyrazole derivatives.
Physical Properties
Based on the structural features of Methyl 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate, several physical properties can be anticipated:
Property | Expected Value | Basis for Estimation |
---|---|---|
Physical State | Colorless to pale yellow crystalline solid | Typical for similar pyrazole derivatives |
Melting Point | 60-90°C | Based on related compounds |
Boiling Point | >250°C | Estimated from similar structures |
Solubility | Highly soluble in organic solvents; poorly soluble in water | Due to lipophilic character |
Log P | 2.5-3.5 | Estimated from fluorinated pyrazole structures |
Density | 1.3-1.5 g/cm³ | Typical for fluorinated organic compounds |
UV Absorption | λmax around 240-260 nm | Characteristic of pyrazole chromophore |
The presence of the trifluoromethyl group significantly enhances the lipophilicity of the compound while also increasing its metabolic stability. These properties make the compound potentially valuable for pharmaceutical applications where membrane permeability and resistance to metabolic degradation are important considerations.
Chemical Properties
The chemical behavior of Methyl 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate is largely dictated by its functional groups. The ester moiety is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. This reaction provides a convenient route for further derivatization of the compound. The pyrazole ring, while aromatic, shows reduced reactivity toward electrophilic substitution reactions compared to benzene due to the presence of the electron-withdrawing trifluoromethyl group.
The compound exhibits significant stability under normal ambient conditions but may degrade upon prolonged exposure to strong oxidizing agents or extreme pH conditions. The trifluoromethyl group contributes to the compound's stability by increasing the strength of the C-F bonds, which are among the strongest single bonds in organic chemistry. This stability has important implications for the compound's shelf life and its behavior in biological systems.
Synthesis Methods
Laboratory Synthesis
The synthesis of Methyl 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate can be accomplished through several synthetic routes, drawing on established methodologies for similar pyrazole derivatives. One effective approach involves the alkylation of 5-ethyl-3-(trifluoromethyl)-1H-pyrazole with methyl bromoacetate in the presence of an appropriate base.
The typical synthetic sequence includes:
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Preparation of 5-ethyl-3-(trifluoromethyl)-1H-pyrazole through cyclocondensation of an appropriate hydrazine with a trifluoromethyl-containing precursor
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N-alkylation with methyl bromoacetate using potassium carbonate or sodium hydride as the base
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Purification of the final product through crystallization or chromatographic techniques
An alternative synthetic route involves:
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Cyclocondensation of ethyltrifluoromethylketone with an appropriate hydrazine derivative
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Functionalization of the resulting pyrazole through subsequent steps
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Introduction of the methyl acetate group through appropriate chemical transformations
The choice between these synthetic routes depends on the availability of starting materials, required purity, and scale of production.
Industrial Production
For industrial-scale production of Methyl 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate, several considerations become important:
Production Aspect | Key Considerations | Industrial Approach |
---|---|---|
Reaction Setup | Scale, safety, efficiency | Continuous flow reactors with precise temperature control |
Raw Materials | Cost, availability, purity | Bulk sourcing with quality control protocols |
Process Control | Reproducibility, yield optimization | Automated systems with real-time monitoring |
Purification | Efficiency, waste minimization | Column chromatography, crystallization, or distillation |
Quality Control | Purity verification, specification compliance | HPLC, GC-MS, NMR analysis with validated methods |
Industrial production would likely involve optimization of reaction conditions to maximize yield and minimize waste generation. The use of continuous flow chemistry may be advantageous for handling potentially hazardous intermediates and for improving process efficiency. Special attention would be given to the handling of fluorinated reagents, which often require specific safety measures due to their reactivity and potential environmental impact.
Chemical Reactivity
Types of Reactions
Methyl 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate can participate in several types of chemical reactions, primarily centered on the ester functionality and, to a lesser extent, the pyrazole ring. The ester group can undergo hydrolysis to form the corresponding carboxylic acid, transesterification to form different ester derivatives, and reduction to form the corresponding alcohol. The compound can also participate in amidation reactions to form amide derivatives.
Common Reagents and Conditions
Various reagents and reaction conditions can be employed to transform Methyl 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate:
Reaction Type | Reagents | Conditions | Expected Product |
---|---|---|---|
Hydrolysis | NaOH, KOH | H₂O/MeOH, room temperature to 60°C | 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid |
Transesterification | R-OH, catalytic H₂SO₄ | Reflux, 4-24 hours | R 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate |
Reduction | LiAlH₄ or NaBH₄ | THF, 0°C to room temperature | 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanol |
Amidation | NH₃ or R-NH₂ | MeOH, room temperature to 60°C | 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide derivatives |
The selection of specific reagents and conditions depends on the desired transformation and the compatibility with other functional groups that may be present in more complex derivatives of this compound.
Major Products Formed
The major products formed from chemical transformations of Methyl 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate include:
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2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid: Formed through hydrolysis of the ester group, this carboxylic acid can serve as a versatile intermediate for further derivatization.
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Alternative esters: Through transesterification reactions, the methyl ester can be converted to ethyl, propyl, butyl, or other ester derivatives, potentially modifying the physicochemical properties of the compound.
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2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanol: Complete reduction of the ester functionality yields the corresponding alcohol, which can serve as a precursor for various other functional derivatives.
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Amide derivatives: Reaction with ammonia or primary or secondary amines produces a range of amide compounds, which often exhibit different biological activities compared to the parent ester.
These products represent important intermediates for the development of compound libraries for structure-activity relationship studies and for the optimization of biological activity profiles.
Applications
Scientific Research Applications
Methyl 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate has potential utility in various scientific research contexts:
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As a synthetic building block for constructing more complex molecular architectures
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In the development of chemical probes for studying biological pathways and molecular interactions
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As a reference compound for analytical method development and validation
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In structure-activity relationship studies to understand the influence of trifluoromethyl and ethyl substituents on biological activity
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As a model compound for studying the physicochemical properties of fluorinated heterocycles
The presence of the trifluoromethyl group makes this compound particularly valuable for medicinal chemistry research, where fluorinated compounds often exhibit enhanced biological activities and improved pharmacokinetic properties compared to their non-fluorinated counterparts.
Potential Activity | Target/Mechanism | Therapeutic Area |
---|---|---|
Anti-inflammatory | COX inhibition, cytokine modulation | Inflammatory disorders |
Antimicrobial | Cell wall synthesis, DNA gyrase inhibition | Infectious diseases |
Kinase inhibition | Various kinases (e.g., p38 MAPK, JAK) | Cancer, autoimmune diseases |
Ion channel modulation | Voltage-gated sodium or calcium channels | Pain, epilepsy, cardiovascular |
Antioxidant | Free radical scavenging | Oxidative stress-related conditions |
The specific pharmacological profile would require comprehensive biological evaluation through in vitro and potentially in vivo studies. The presence of the trifluoromethyl group typically enhances biological activity by improving target binding and metabolic stability.
Agricultural Applications
Fluorinated pyrazole derivatives have found significant applications in agriculture, suggesting potential uses for Methyl 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate in this sector:
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Potential herbicidal activity through inhibition of plant-specific enzymes such as acetolactate synthase or protoporphyrinogen oxidase
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Possible insecticidal properties through interaction with insect-specific targets such as sodium channels or nicotinic acetylcholine receptors
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Potential fungicidal activity against plant pathogens through inhibition of ergosterol biosynthesis or other fungal-specific pathways
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Possible plant growth regulation through modulation of phytohormone pathways
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Potential use as a synthetic intermediate for developing new agrochemicals with improved environmental profiles
The development of agricultural applications would require evaluation of efficacy, environmental impact, and safety for non-target organisms. The trifluoromethyl group could potentially enhance the stability and activity of the compound under field conditions.
Industrial Uses
Beyond pharmaceutical and agricultural applications, Methyl 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate may find utility in various industrial contexts:
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As an intermediate in the synthesis of specialty chemicals with specific functional properties
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Potential use in polymer chemistry for creating materials with enhanced thermal stability or surface properties
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Possible applications in surface chemistry due to the fluorine content, which can impart water and oil repellency
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Potential utility in analytical chemistry as a derivatization agent or reference standard
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Possible use in the development of functional materials with specific electronic or optical properties
The industrial potential would depend on factors such as cost-effectiveness, scalability of production, and performance advantages compared to existing alternatives. The unique combination of the trifluoromethyl group and the pyrazole ring could provide distinctive properties for specialized applications.
Structure-Activity Relationships
Influence of Trifluoromethyl Group
The trifluoromethyl group at the 3-position of the pyrazole ring contributes several important properties to Methyl 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate:
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Enhanced lipophilicity: The CF₃ group increases the compound's ability to cross biological membranes, potentially improving bioavailability.
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Increased metabolic stability: The C-F bonds are highly resistant to enzymatic degradation, potentially prolonging the compound's half-life in biological systems.
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Altered electronic properties: The strong electron-withdrawing effect of the CF₃ group modifies the electron distribution in the pyrazole ring, affecting its reactivity and interaction with biological targets.
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Modified hydrogen-bonding properties: The fluorine atoms can act as weak hydrogen bond acceptors, potentially influencing molecular recognition and binding specificity.
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Increased binding affinity: The electronegativity and size of the CF₃ group can enhance interactions with hydrophobic pockets in target proteins.
These properties have significant implications for the biological activity, physicochemical behavior, and potential applications of the compound in various fields.
Effect of Ethyl Substituent
The ethyl group at the 5-position of the pyrazole ring contributes to the properties of Methyl 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate in several ways:
The presence of the ethyl group distinguishes this compound from related pyrazole derivatives with methyl or other alkyl substituents at the 5-position, potentially conferring unique properties relevant to specific applications.
Comparison with Similar Compounds
A comparison of Methyl 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate with structurally related compounds provides insights into structure-activity relationships:
Compound | Structural Difference | Expected Impact on Properties |
---|---|---|
Methyl 2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate | Methyl instead of ethyl at 5-position | Decreased lipophilicity, reduced steric bulk |
Ethyl 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate | Ethyl ester instead of methyl ester | Slightly increased lipophilicity, potentially different hydrolysis rate |
Methyl 2-[5-ethyl-3-methyl-1H-pyrazol-1-yl]acetate | Methyl instead of trifluoromethyl at 3-position | Drastically reduced electron-withdrawing effect, decreased metabolic stability |
Methyl 2-[5-ethyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate | Difluoromethyl instead of trifluoromethyl at 3-position | Slightly reduced electron-withdrawing effect, different hydrogen bonding potential |
These comparisons highlight the unique structural features of Methyl 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate and their potential impact on its physical, chemical, and biological properties. The specific combination of substituents may confer advantages for particular applications in medicinal chemistry, agricultural science, or materials development.
Biological Activity
Biological Activity | Observed Effect | Potential Relevance |
---|---|---|
Anti-inflammatory | Reduction in inflammatory mediators and cytokine production | Inflammatory disorders, pain management |
Antimicrobial | Growth inhibition of various bacterial and fungal strains | Infectious disease treatment |
Anticancer | Antiproliferative effects on cancer cell lines | Oncology applications |
Anticonvulsant | Reduction in seizure activity in animal models | Epilepsy treatment |
Antidiabetic | Modulation of glucose metabolism and insulin sensitivity | Diabetes management |
The specific biological profile of Methyl 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate would require dedicated studies to elucidate. The presence of the trifluoromethyl group and ethyl substituent may confer unique activity profiles compared to other pyrazole derivatives.
Future Research Directions
Gaps in Current Knowledge
Several key areas require further investigation to fully understand the properties and potential applications of Methyl 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate:
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Comprehensive physical and chemical characterization, including detailed spectroscopic profiles, crystallographic data, and thermal stability analysis.
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Systematic evaluation of biological activities across various targets and assay systems to identify promising therapeutic or agricultural applications.
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Metabolism and pharmacokinetic studies to understand biotransformation pathways and in vivo behavior.
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Structure-activity relationship studies with systematically varied analogs to optimize activity for specific applications.
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Ecotoxicological assessment to determine environmental impact and biodegradability.
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Optimization of synthetic routes for improved efficiency, reduced environmental footprint, and cost-effectiveness.
Addressing these knowledge gaps would provide a more complete understanding of this compound and open up new possibilities for its practical applications.
Promising Research Areas
Based on the properties of Methyl 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate, several research directions appear particularly promising:
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Development of novel kinase inhibitors for cancer therapy, focusing on kinases with hydrophobic binding pockets that can accommodate the trifluoromethyl group.
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Investigation of anti-inflammatory properties, particularly for conditions with unmet medical needs or where current therapies have significant side effects.
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Exploration of antimicrobial applications, especially against resistant pathogens where new chemical entities are urgently needed.
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Assessment of agricultural applications, such as crop protection or plant growth regulation, leveraging the stability and potentially favorable environmental profile of the compound.
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Examination of applications in materials science, such as the development of fluorinated polymers or surface modifiers with specific properties.
These research areas leverage the unique structural features of the compound and address significant practical needs in various fields of science and technology.
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